molecular formula C15H17FN4OS B6537561 N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021254-33-0

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide

Cat. No. B6537561
CAS RN: 1021254-33-0
M. Wt: 320.4 g/mol
InChI Key: KHLAKSKSGIHSCU-UHFFFAOYSA-N
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Description

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide, also known as N-6-Fluoro-3-pyridazin-2-yl-dimethylsulfanilamide, is a novel compound with a wide range of applications in biochemistry and physiology. It has been widely studied in recent years due to its unique properties and potential therapeutic effects. This compound has been the subject of a number of studies focusing on its synthesis method, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has been studied extensively in recent years due to its potential therapeutic effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases. Additionally, this compound has been studied for its potential applications in drug delivery, gene therapy, and as an inhibitor of enzymes involved in the metabolism of drugs.

Mechanism of Action

The exact mechanism of action of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide is still not fully understood. However, it is believed that this compound acts as an inhibitor of the enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, it has been suggested that this compound may act as an antioxidant, inhibiting the production of reactive oxygen species, as well as having anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to be effective in the treatment of a variety of diseases, including diabetes, cancer, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its ability to inhibit the enzymes involved in the metabolism of drugs, thus increasing their bioavailability. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases. However, one of the main limitations of using this compound is its potential toxicity, which can be a concern when conducting laboratory experiments.

Future Directions

The potential applications of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide are still being explored. Some potential future directions for research include exploring its use in drug delivery, gene therapy, and as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research is needed to better understand its mechanism of action, and to explore its potential toxicity when used in laboratory experiments. Finally, further studies are needed to explore its potential therapeutic effects in the treatment of a variety of diseases.

Synthesis Methods

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide can be synthesized from a variety of starting materials, including 3-fluorobenzamide, pyridazin-3-ylmethylsulfanyl, and dimethylamine. The synthesis involves a two-step process, with the first step involving the reaction of 3-fluorobenzamide with pyridazin-3-ylmethylsulfanyl, yielding a compound known as 3-fluoro-2-pyridazin-3-ylmethylsulfanylbenzamide. This compound is then reacted with dimethylamine, yielding the desired compound.

properties

IUPAC Name

N-[6-[2-(dimethylamino)ethylsulfanyl]pyridazin-3-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4OS/c1-20(2)8-9-22-14-7-6-13(18-19-14)17-15(21)11-4-3-5-12(16)10-11/h3-7,10H,8-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLAKSKSGIHSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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